
4-(Bromoacetyl)-2-chloro-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromoacetyl)-2-chloro-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromoacetyl, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine typically involves the bromination of an acetylated pyridine derivative. The reaction conditions often include the use of bromine or bromoacetyl bromide in the presence of a suitable solvent and catalyst. The process may also involve chlorination and fluorination steps to introduce the chloro and fluoro substituents on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromoacetyl)-2-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Bromoacetyl)-2-chloro-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Bromoacetyl)-2-chloropyridine
- 4-(Bromoacetyl)-3-fluoropyridine
- 4-(Bromoacetyl)-2-fluoropyridine
Comparison: Compared to these similar compounds, 4-(Bromoacetyl)-2-chloro-3-fluoropyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This unique combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H4BrClFNO |
|---|---|
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
2-bromo-1-(2-chloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-5(12)4-1-2-11-7(9)6(4)10/h1-2H,3H2 |
InChI-Schlüssel |
RBKWXQAAPVLUOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(=O)CBr)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


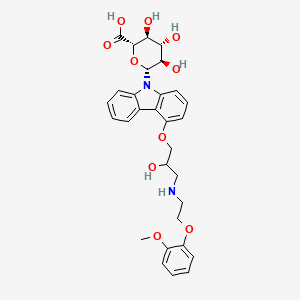
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
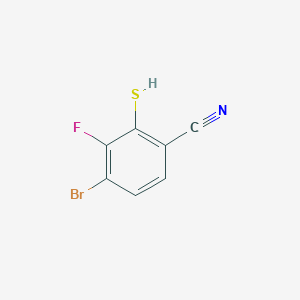
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
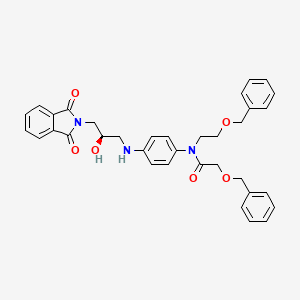
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
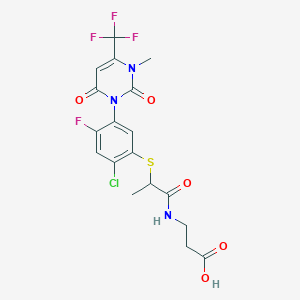
![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
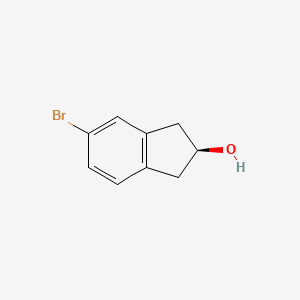
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)



![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)
